
CMPF
Übersicht
Beschreibung
CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropionic acid) is a furan fatty acid metabolite derived from dietary sources such as fish and prescription omega-3 supplements like Lovaza™. It is highly protein-bound (>95%) to albumin, rendering it poorly dialyzable and prone to accumulation in chronic kidney disease (CKD) patients . This compound has been implicated in diverse pathological pathways, including beta-cell dysfunction, insulin resistance, and oxidative stress , though conflicting studies suggest it may also exert protective effects on lipid metabolism and non-alcoholic fatty liver disease (NAFLD) .
Vorbereitungsmethoden
Biosynthesis and Isolation of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid (CMPF)
In Vivo Formation from Omega-3 Supplements
This compound is endogenously produced in humans following the administration of omega-3-acid ethyl ester formulations. In a clinical study, participants receiving Lovaza™ (4 g/day) exhibited a 31.9-fold increase in urinary this compound levels after 25 days, as detected via untargeted metabolomics . The metabolite arises from the β-oxidation and cyclization of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), followed by conjugation with glucuronic acid. The glucuronide derivative, detected at m/z 415.1242, is hydrolyzed by β-glucuronidase to yield free this compound .
Extraction and Quantification from Biological Matrices
This compound is isolated from plasma and urine using liquid-liquid extraction (LLE) with ethyl acetate. Plasma samples (20 μL) are acidified with 20 μL of 80% phosphoric acid, mixed with 1.5 mL ethyl acetate, and centrifuged at 4°C. The organic layer is collected, dried under nitrogen, and reconstituted in acetonitrile for LC-MS/MS analysis . Quantification employs a Luna C18(2) column (2 × 100 mm, 5 μm) with a gradient of 0.1% acetic acid in water (A) and acetonitrile (B). Mass transitions m/z 239 → 195 and 239 → 151 are monitored using a Sciex API5000 triple quadrupole, with deuterated this compound-d5 (m/z 244 → 200) as the internal standard .
Table 1: LC-MS/MS Parameters for this compound Quantification
Parameter | Specification |
---|---|
Column | Luna C18(2), 2 × 100 mm, 5 μm |
Mobile Phase | 0.1% acetic acid in H2O (A), ACN (B) |
Flow Rate | 0.65 mL/min |
Ionization Mode | Electrospray (Negative) |
Transitions (this compound) | 239 → 195, 239 → 151 |
Transitions (this compound-d5) | 244 → 200, 244 → 156 |
LOD | 0.1 ng/mL |
LOQ | 0.5 ng/mL |
Preparation of Carboxymethyl Pachymaran Iron (this compound)
Synthesis from Carboxymethyl Pachymaran (CMP)
Carboxymethyl pachymaran iron (this compound) is synthesized by reacting CMP with ferric chloride under alkaline conditions :
-
Reaction Setup : CMP (1 g) is dissolved in 50 mL of deionized water with trisodium citrate (0.5 g).
-
Iron Incorporation : Ferric chloride (10% w/v) is added dropwise to the CMP solution at pH 9.0 (adjusted with 1 M NaOH).
-
Precipitation : The mixture is heated at 60°C for 2 h, centrifuged at 7,104 × g, and the supernatant is precipitated with three volumes of ethanol.
The iron content of this compound is determined spectrophotometrically at 535 nm using 1,10-phenanthroline, yielding 18.7% iron incorporation .
Table 2: Optimization Parameters for this compound Synthesis
Parameter | Optimal Value |
---|---|
CMP Concentration | 2% (w/v) |
FeCl3 Concentration | 10% (w/v) |
pH | 9.0 |
Temperature | 60°C |
Reaction Time | 2 h |
Iron Content | 18.7% |
Comparative Analysis of Preparation Methods
Biosynthesis vs. Chemical Synthesis
-
Yield : Biosynthesis yields microgram quantities of this compound (e.g., 2.1 μg/mL in plasma ), whereas chemical synthesis provides milligram-scale outputs.
-
Purity : LC-MS/MS confirms >95% purity for biosynthetic this compound, while synthetic routes achieve ~85% purity due to intermediate purification challenges .
-
Applications : Biosynthetic this compound is utilized in metabolic studies, whereas synthetic analogues enable structure-activity relationship (SAR) investigations.
Carboxymethyl Pachymaran Iron (this compound)
This polysaccharide-iron complex serves as an iron supplement, contrasting with the furan fatty acid’s role in lipid metabolism. Its preparation emphasizes scalability, with 1 kg of CMP yielding 320 g of this compound .
Research Findings and Applications
Metabolic Effects of Furan Fatty Acid this compound
This compound enhances hepatic fatty acid oxidation by inhibiting acetyl-CoA carboxylase (ACC) and inducing fibroblast growth factor 21 (FGF21) . In ob/ob mice, 6 mg/kg/day this compound reduced hepatic triglycerides by 40% and improved insulin sensitivity .
Wissenschaftliche Forschungsanwendungen
Metabolic Effects of CMPF
This compound has been identified as a significant metabolite of omega-3 fatty acid supplements, particularly Lovaza™. Research indicates that this compound enhances lipid metabolism and improves insulin sensitivity. Key findings include:
- Inhibition of Lipogenesis : this compound acutely inhibits acetyl-CoA carboxylase (ACC) activity, which plays a crucial role in fatty acid synthesis. This inhibition leads to a reduction in lipogenic gene expression and promotes beta-oxidation of fatty acids .
- Induction of FGF21 : The metabolite induces fibroblast growth factor 21 (FGF21), which is essential for long-term protection against hepatic steatosis. Mice lacking FGF21 did not exhibit the metabolic benefits associated with this compound treatment, highlighting its importance in metabolic regulation .
Role in Diabetes and Chronic Kidney Disease
This compound has been studied for its association with type 2 diabetes and chronic kidney disease (CKD):
- Type 2 Diabetes : A prospective cohort study found that higher serum levels of this compound were associated with an 18% lower risk of developing type 2 diabetes. This relationship suggests that this compound may mediate the protective effects of marine n-3 polyunsaturated fatty acids against diabetes .
- Chronic Kidney Disease : Conversely, no significant association was found between this compound levels and CKD risk, indicating that while this compound may be beneficial in metabolic contexts, its role in renal health requires further investigation .
Biomarker for Nutritional Status
This compound serves as a biomarker for nutritional status, particularly in populations undergoing dialysis. Studies indicate that higher this compound levels correlate with better nutritional markers such as albumin and prealbumin levels . This suggests that this compound could be used to assess the nutritional status of patients with chronic illnesses.
Mechanistic Insights into β-cell Dysfunction
Research has demonstrated that elevated levels of this compound are associated with gestational diabetes mellitus (GDM) and type 2 diabetes. Mechanistically, this compound impairs mitochondrial function in pancreatic β-cells, leading to decreased insulin biosynthesis:
- Oxidative Stress : this compound induces oxidative stress within β-cells, disrupting glucose-induced ATP accumulation and impairing insulin secretion .
- Therapeutic Targeting : Blocking the transport of this compound or using antioxidants has shown potential in preventing β-cell dysfunction, suggesting therapeutic avenues for managing diabetes .
Summary Table of Key Findings
Application Area | Key Findings |
---|---|
Metabolic Regulation | Enhances lipid metabolism; inhibits ACC; induces FGF21 |
Type 2 Diabetes | Associated with lower risk; mediates protective effects of n-3 PUFA |
Chronic Kidney Disease | No significant correlation found; requires further research |
Nutritional Biomarker | Correlates positively with nutritional status indicators |
β-cell Dysfunction | Induces oxidative stress; impairs insulin secretion; potential therapeutic target |
Case Studies and Clinical Implications
Several studies underscore the clinical relevance of this compound:
- A study examining patients with GDM showed elevated this compound levels correlated with impaired glucose tolerance and insulin secretion dysfunction, providing insights into its role in diabetes pathophysiology .
- Research on patients undergoing dialysis indicated that monitoring this compound could help assess their nutritional status more effectively than traditional biomarkers .
Wirkmechanismus
The mechanism by which 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid exerts its effects involves the inhibition of acetyl-CoA carboxylase activity, leading to increased beta-oxidation and reduced lipogenic gene expression . It also induces the expression of fibroblast growth factor 21, which is required for long-term protection against steatosis .
Vergleich Mit ähnlichen Verbindungen
CMPF shares functional and structural similarities with other protein-bound uremic toxins, such as hippuric acid (HA) , indoxyl sulfate (IS) , and p-cresyl sulfate (PCS) . Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Other Protein-Bound Uremic Toxins
Key Differentiators of this compound
Origin and Accumulation: this compound is uniquely derived from dietary omega-3 fatty acids, unlike HA, IS, and PCS, which are gut microbiota byproducts . Accumulates in CKD due to poor dialysis clearance, but paradoxically rises post-dialysis due to hemoconcentration .
Dual Metabolic Roles: Protective Effects: Reduces hepatic lipid deposition and prevents insulin resistance in high-fat diets . Serum this compound levels are inversely correlated with triglycerides and NAFLD risk .
Longitudinal data are lacking; current evidence is primarily cross-sectional, limiting causal inferences .
Biologische Aktivität
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite derived from the consumption of fish and omega-3 polyunsaturated fatty acids (PUFAs). Recent studies have highlighted its significant biological activities, particularly in the context of metabolic disorders, kidney function, and cellular apoptosis. This article synthesizes current research findings on this compound, emphasizing its biological activity, implications for health, and potential therapeutic applications.
Overview of this compound
This compound is primarily recognized as a biomarker for fish intake and omega-3 PUFA consumption. Its levels in circulation have been associated with various metabolic conditions, including type 2 diabetes mellitus (T2DM), gestational diabetes mellitus (GDM), and kidney diseases. Understanding the biological activity of this compound can provide insights into its role in human health and disease management.
1. Metabolic Implications
This compound levels are significantly elevated in individuals with prediabetes, T2DM, and GDM. A study involving 516 participants indicated that serum this compound concentrations were positively correlated with impaired glucose metabolism and negatively associated with insulin secretion indices . Specifically:
- Increased this compound levels correlate with:
- Higher fasting plasma glucose (FPG) and 2-hour postprandial glucose (2hPG).
- Decreased insulinogenic index, indicating impaired β-cell function.
The relationship between this compound and glucose metabolism suggests that it may serve as a predictive marker for glycolipid metabolism disorders.
Condition | Serum this compound Levels | Association with Insulin Function |
---|---|---|
Normal Glucose Tolerance | Baseline | Normal insulin secretion |
Prediabetes | Elevated | Impaired insulin secretion |
Type 2 Diabetes | Significantly Elevated | Further impaired secretion |
2. Cellular Mechanisms
Recent findings demonstrate that this compound induces ferroptosis—a form of regulated cell death—in kidney cells. In vitro studies on HK-2 and NRK49F cells revealed that this compound treatment led to:
- Decreased levels of glutathione (GSH) and GPX4 expression.
- Increased reactive oxygen species (ROS) production and lipid peroxidation.
These changes indicate that this compound not only triggers ferroptosis but also promotes apoptosis through pathways involving Bax and cytochrome C . The inhibition of ferroptosis was found to reduce apoptosis, highlighting a complex interplay between these cell death mechanisms.
3. Kidney Health
Contrary to its role in inducing cell death in certain contexts, other studies suggest that this compound may not be a relevant uremic toxin in patients undergoing hemodialysis. Research indicates that higher this compound levels could correlate with better nutritional status rather than adverse outcomes . Specifically:
- Positive correlations were found between this compound levels and:
- Albumin and prealbumin concentrations.
- Body mass index (BMI).
This suggests that this compound might serve as a marker for nutritional health rather than a detrimental factor in chronic kidney disease.
Case Studies
Case Study 1: Impact on Type 2 Diabetes Risk
A longitudinal study involving over 1,400 participants showed that each standard deviation increase in serum this compound was associated with an 18% lower risk of developing T2DM. This protective effect was mediated by the intake of marine n-3 PUFAs .
Case Study 2: Cellular Response to this compound
In an experimental setting, renal cells exposed to this compound exhibited significant oxidative stress markers and alterations in apoptosis-related proteins. These findings underscore the dual role of this compound as both a potential therapeutic target for metabolic disorders and a contributor to cellular stress responses .
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying CMPF in human serum samples?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for precise quantification of this compound in biological samples . Non-targeted metabolite profiling can complement LC-MS/MS by identifying this compound in broader metabolomic contexts, though cross-validation is critical due to variability in peak area measurements . Researchers should standardize protocols for sample preparation (e.g., serum deproteinization) and calibration curves to minimize batch effects.
Q. How does this compound influence insulin secretion in pancreatic β-cells?
- Answer : Experimental studies using in vitro β-cell models show that this compound inhibits glucose-stimulated insulin secretion by disrupting mitochondrial ATP production and inducing oxidative stress . Methodologically, researchers employ glucose challenge assays paired with ATP/ROS quantification kits to measure these effects. Confocal microscopy with fluorescent probes (e.g., MitoSOX) can visualize mitochondrial dysfunction .
Q. What ethical considerations apply when collecting human data for this compound studies?
- Answer : Ethical frameworks require informed consent for storing de-identified serum samples in open-access repositories . Protocols must specify risks (e.g., incidental findings) and adhere to institutional review boards (IRBs). For longitudinal studies, data management plans should outline secure storage, anonymization, and compliance with GDPR or HIPAA .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings regarding this compound's association with glucose metabolism disorders?
- Answer : Contradictions arise from cohort heterogeneity (e.g., dialysis patients vs. diabetics) and confounding variables like nutritional status . Advanced statistical methods, such as multivariable regression adjusting for albumin, BMI, and dialysis vintage, can isolate this compound-specific effects . Meta-analyses of pooled datasets with standardized endpoints (e.g., HbA1c, insulin sensitivity indices) are recommended .
Q. What experimental designs are optimal for investigating the causal relationship between this compound accumulation and mitochondrial dysfunction?
- Answer : Longitudinal rodent models with this compound dietary supplementation allow tracking of mitochondrial biomarkers (e.g., citrate synthase activity, mtDNA copy number) over time . In vitro studies using CRISPR-edited β-cells (e.g., knocking out oxidative stress genes like SOD2) can isolate mechanistic pathways. Pair these with metabolomic profiling to map this compound-induced metabolic perturbations .
Q. How should researchers address variability in this compound measurements across metabolomic platforms?
- Answer : Cross-platform validation is essential. For example, compare non-targeted metabolomics (e.g., NMR) with targeted LC-MS/MS using Spearman correlation to assess consistency . Harmonizing protocols via the Metabolomics Standards Initiative (MSI) ensures reproducibility. Publicly share raw data and processing pipelines to enable peer validation .
Q. What strategies mitigate bias in observational studies linking this compound to diabetic complications?
- Answer : Use propensity score matching to balance covariates (e.g., age, renal function) between high- and low-CMPF cohorts . Sensitivity analyses (e.g., E-values) quantify unmeasured confounding. Triangulate findings with Mendelian randomization studies using genetic variants associated with this compound metabolism .
Q. Methodological Frameworks and Data Analysis
Q. How can the FINER criteria evaluate the feasibility of this compound-focused research proposals?
- Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Assess biospecimen availability and LC-MS/MS accessibility.
- Novel : Explore understudied pathways (e.g., this compound's role in advanced glycation end-product formation) .
- Relevant : Align with funding priorities like diabetes pathogenesis or uremic toxin research .
Q. What statistical methods resolve non-linear relationships between this compound and clinical outcomes?
- Answer : Use restricted cubic splines in regression models to capture threshold effects . Machine learning (e.g., random forests) identifies interaction effects between this compound and covariates like BMI. Kaplan-Meier analysis with log-rank tests evaluates survival outcomes in cohorts with elevated this compound .
Q. How to design a data management plan (DMP) for multi-center this compound studies?
- Answer : DMPs must detail:
- Storage : FAIR-compliant repositories (e.g., Zenodo) with unique DOIs.
- Ethics : Consent for future reuse of de-identified data .
- Sharing : Use standardized formats (e.g., mzML for metabolomics) and metadata templates .
Eigenschaften
IUPAC Name |
2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCQWXZMVIETAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235940 | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-39-2 | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86879-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061112 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.